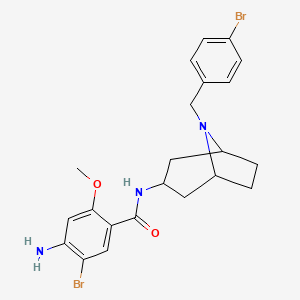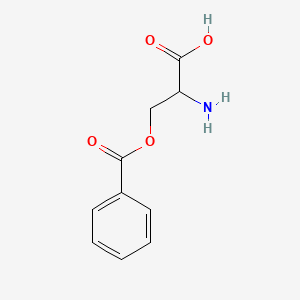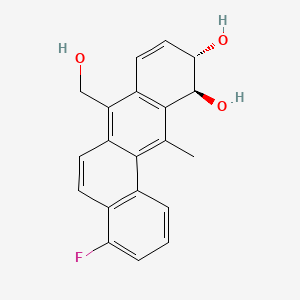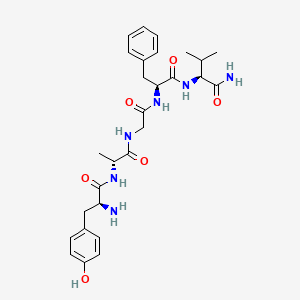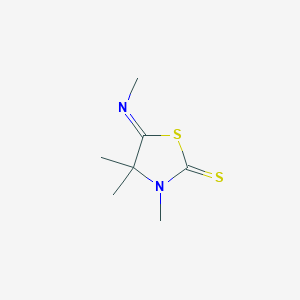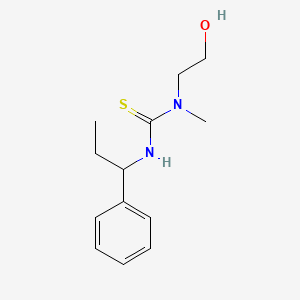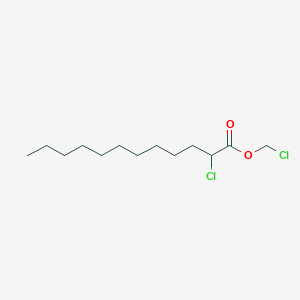silane CAS No. 80675-53-2](/img/structure/B14433697.png)
[(1-Ethoxyprop-1-en-1-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxyprop-1-en-1-yl)oxysilane is a chemical compound with the molecular formula C8H18O2Si. It is known for its unique structure, which includes an ethoxyprop-1-en-1-yl group bonded to a trimethylsilane group. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxyprop-1-en-1-yl)oxysilane typically involves the reaction of 1-ethoxyprop-1-ene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of (1-Ethoxyprop-1-en-1-yl)oxysilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxyprop-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The ethoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various silanes with different functional groups, while oxidation reactions typically produce silanols .
Scientific Research Applications
(1-Ethoxyprop-1-en-1-yl)oxysilane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other silicon-containing compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which (1-Ethoxyprop-1-en-1-yl)oxysilane exerts its effects involves the interaction of the ethoxyprop-1-en-1-yl group with various molecular targets. The trimethylsilane group provides stability and enhances the reactivity of the compound. The pathways involved in its action include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
Similar Compounds
- (1-Phenylprop-1-en-1-yl)oxysilane
- (1-Methylprop-1-en-1-yl)oxysilane
- (1-Butoxyprop-1-en-1-yl)oxysilane)
Uniqueness
(1-Ethoxyprop-1-en-1-yl)oxysilane is unique due to its specific ethoxyprop-1-en-1-yl group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications .
Properties
CAS No. |
80675-53-2 |
|---|---|
Molecular Formula |
C8H18O2Si |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
1-ethoxyprop-1-enoxy(trimethyl)silane |
InChI |
InChI=1S/C8H18O2Si/c1-6-8(9-7-2)10-11(3,4)5/h6H,7H2,1-5H3 |
InChI Key |
NBSHHGWNWPOYSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


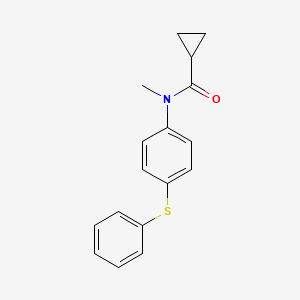

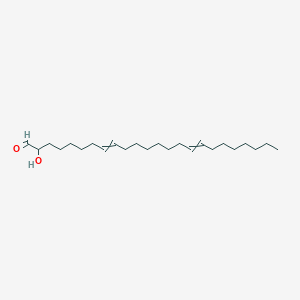

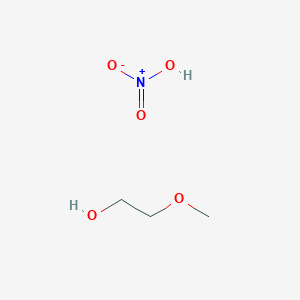
![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)
